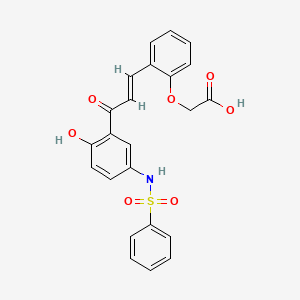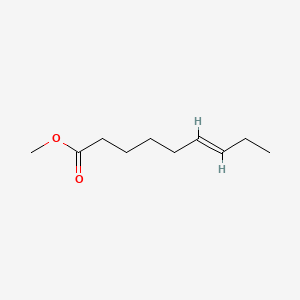
Methyl (E)-non-6-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Formyl 6E-nonenoate is a fatty acid methyl ester.
Wissenschaftliche Forschungsanwendungen
Synthesis and Transformations in Heterocyclic Systems
Methyl (E)-non-6-enoate derivatives have been utilized in synthesizing versatile reagents for creating polyfunctional heterocyclic systems. These compounds serve as synthons for the preparation of various heterocycles such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and more (Pizzioli et al., 1998).
Development of β-Lactams from Nonproteinogenic Amino Acids
This compound derivatives have been important in the synthesis of α-Methylidene- and α-Alkylidene-β-lactams from nonproteinogenic amino acids. These compounds are critical in the formation of various N-substituted derivatives through SN2 and SN2′ reactions, offering routes to synthesize unique β-lactams (Buchholz & Hoffmann, 1991).
Biocatalysis in Pharmaceutical Ingredient Synthesis
In the pharmaceutical sector, this compound derivatives have been used in enoate reductase-mediated processes. This approach is significant for preparing key intermediates like methyl (S)-2-bromobutanoate, crucial in the synthesis of chiral drugs (Brenna et al., 2012).
Identification in Natural Products
This compound derivatives have been isolated from natural sources like Raphanus sativus seeds. Their identification and characterization contribute to understanding the chemical composition of natural products (Yu et al., 2020).
Synthesis and Recyclization Studies
These compounds are also involved in synthesis and recyclization studies, offering insights into chemical reactivity and transformations. Such studies contribute to the development of novel synthetic routes and compounds (Gimalova et al., 2013).
Development of HIV-1 Protease Inhibitors
This compound derivatives have been utilized in the synthesis of cores for HIV-1 protease inhibitors. They have been part of effective Suzuki coupling protocols, enabling the preparation of diverse aryl-substituted compounds important in antiviral drug development (Chiummiento et al., 2012).
Photochemical Studies
These compounds are also significant in photochemical studies, like the bromination of methyl (E)-2-methylbut-2-enoate, revealing aspects of chemical reactions under light irradiation. This contributes to the understanding of photochemical processes in organic chemistry (Ishii et al., 1985).
Eigenschaften
CAS-Nummer |
40709-04-4 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
methyl (E)-non-6-enoate |
InChI |
InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h4-5H,3,6-9H2,1-2H3/b5-4+ |
InChI-Schlüssel |
IAXJWKAHMIYBRY-SNAWJCMRSA-N |
Isomerische SMILES |
CC/C=C/CCCCC(=O)OC |
SMILES |
CCC=CCCCCC(=O)OC |
Kanonische SMILES |
CCC=CCCCCC(=O)OC |
Andere CAS-Nummern |
40709-04-4 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



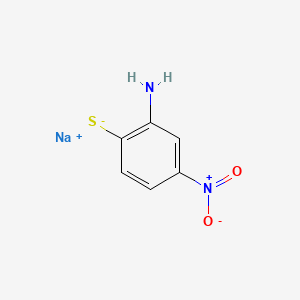

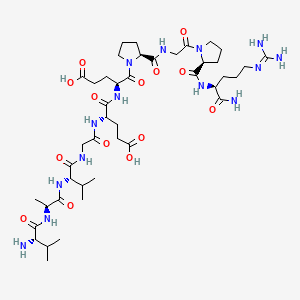
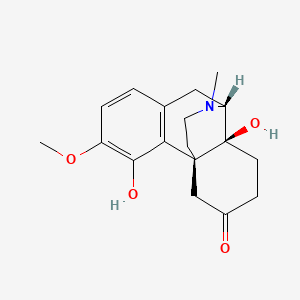
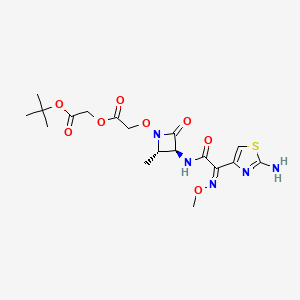
![d[-Arg-2]KYOTORPHAN ACETATE](/img/structure/B1623574.png)
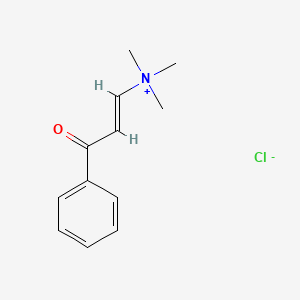
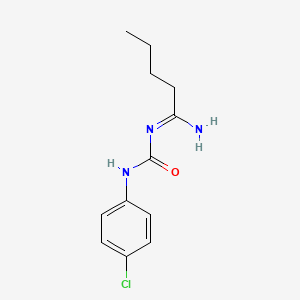
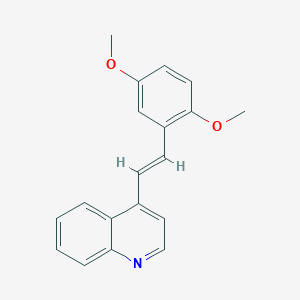
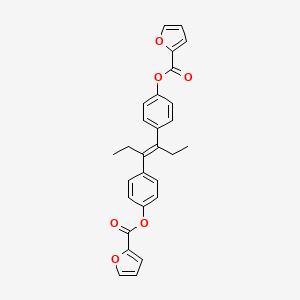
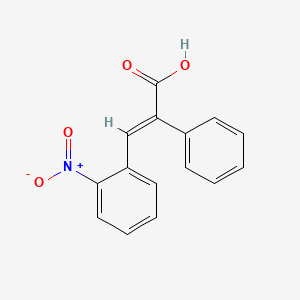
![1-Hexadecanol, phosphate, compd. with 2,2'-iminobis[ethanol]](/img/structure/B1623584.png)
